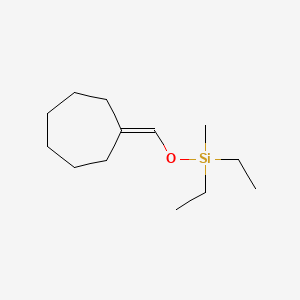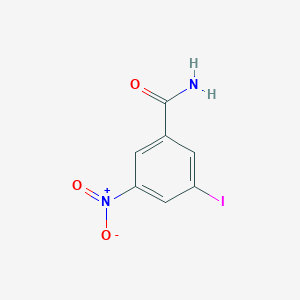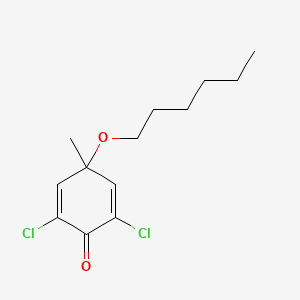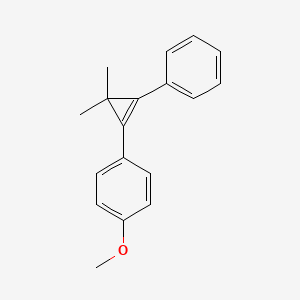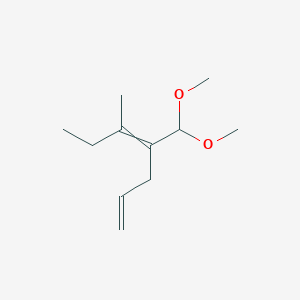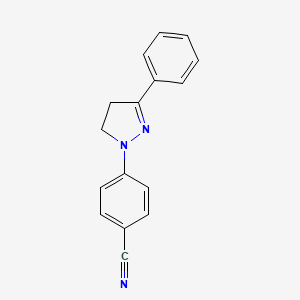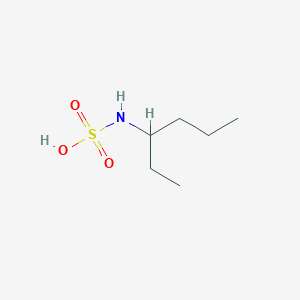
Hexan-3-ylsulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-3-ylsulfamic acid is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of a sulfamic acid group attached to a hexane chain at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexan-3-ylsulfamic acid can be synthesized through several methods. One common approach involves the reaction of hexan-3-ol with sulfamic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the sulfamic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hexan-3-ylsulfamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfamic acid group to a sulfonic acid group.
Reduction: The compound can be reduced to form hexan-3-amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Hexan-3-sulfonic acid
Reduction: Hexan-3-amine
Substitution: Various substituted hexane derivatives
Scientific Research Applications
Hexan-3-ylsulfamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of hexan-3-ylsulfamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Hexan-3-ylsulfamic acid can be compared with other sulfamic acids, such as:
Sulfamic acid: A simpler compound with a similar sulfamic acid group but without the hexane chain.
Cyclohexylsulfamic acid: Contains a cyclohexane ring instead of a linear hexane chain.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexane chain provides hydrophobic characteristics, making it suitable for applications where such properties are desired.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
61517-51-9 |
|---|---|
Molecular Formula |
C6H15NO3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
hexan-3-ylsulfamic acid |
InChI |
InChI=1S/C6H15NO3S/c1-3-5-6(4-2)7-11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
BKSJBPVVAKYCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


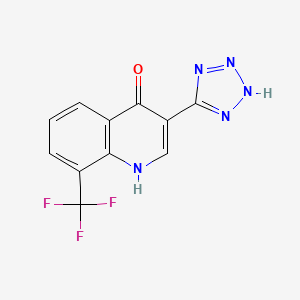
![8-Bromo-5-methylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14581562.png)
![(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14581565.png)
![3-{3-[Diethyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14581566.png)
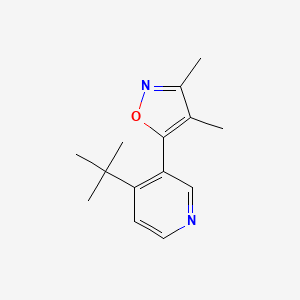
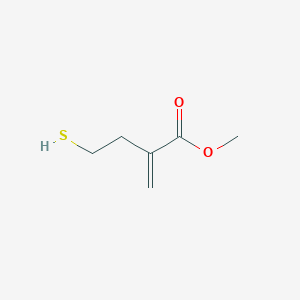

![Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane](/img/structure/B14581584.png)
